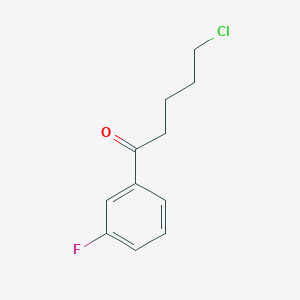

5-Chloro-1-(3-fluorophenyl)-1-oxopentane

Description

Contextual Significance in Organic Synthesis

In the realm of organic synthesis, halogenated ketones are valuable intermediates due to the reactivity of the carbon-halogen bond, which allows for a variety of nucleophilic substitution reactions. The presence of the chlorine atom at the 5-position of the pentanone chain in 5-Chloro-1-(3-fluorophenyl)-1-oxopentane makes it a versatile precursor for the introduction of diverse functional groups.

The fluorinated phenyl ring also plays a crucial role. The fluorine atom can influence the electronic properties of the aromatic ring and can be a key feature for biological activity. Synthetic routes to compounds containing a fluorophenyl moiety are of great interest in the development of pharmaceuticals and agrochemicals.

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis would likely involve a Friedel-Crafts acylation or a similar reaction to attach the chloropentanoyl chain to the fluorobenzene (B45895) ring.

Relevance as a Molecular Scaffold in Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The 3-fluorophenyl group in this compound makes it an attractive scaffold for the design of new bioactive molecules.

Derivatives of similar structures, such as those containing benzoxazole and pyrazole rings, have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties nih.govmdpi.com. The core structure of this compound can be modified to generate a library of compounds for screening against various biological targets. For instance, the ketone functional group can be a handle for further chemical transformations, and the chloro-substituent can be replaced to introduce different pharmacophores.

Overview of Academic Research Trajectories and Current State of Knowledge

Currently, dedicated academic research focusing solely on this compound is limited. Its presence is more prominent in the patent literature, suggesting its primary use as an intermediate in industrial and pharmaceutical research and development. The compound is often listed as a starting material or an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The broader research context points towards the growing interest in halogenated and, particularly, fluorinated organic compounds in drug discovery. The unique properties imparted by fluorine atoms often lead to improved pharmacological profiles. Therefore, it is plausible that research involving this compound and its derivatives will continue to grow as chemists explore new synthetic methodologies and screen for novel biological activities. The current state of knowledge positions this compound as a valuable, yet underexplored, tool for the creation of new chemical entities with potential for significant impact in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-(3-fluorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO/c12-7-2-1-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKBHEVQDRVRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622001 | |

| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487058-73-1 | |

| Record name | 5-Chloro-1-(3-fluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane

The construction of the target molecule can be achieved through various synthetic routes, primarily centering on the formation of the aryl ketone core and the introduction of the terminal chloro group on the pentane (B18724) chain.

A cornerstone in the synthesis of aryl ketones is the Friedel-Crafts acylation. nih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov For the synthesis of this compound, a common approach is the acylation of fluorobenzene (B45895) with 5-chlorovaleryl chloride.

The reaction is generally catalyzed by a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to form a reactive acylium ion intermediate. nih.govyoutube.com The acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired ketone.

The fluorine atom on the benzene (B151609) ring is an ortho-, para-directing group due to its ability to donate electron density through resonance, despite its inductive electron-withdrawing nature. Consequently, the Friedel-Crafts acylation of fluorobenzene predominantly yields the para-substituted product, 5-Chloro-1-(4-fluorophenyl)-1-oxopentane, with a smaller amount of the ortho-isomer. The synthesis of the target meta-isomer, this compound, via this direct route from fluorobenzene is therefore not efficient. A more viable strategy involves starting with 1,3-difluorobenzene (B1663923) or another appropriately substituted benzene derivative where the directing effects favor acylation at the desired position.

Modern variations of the Friedel-Crafts acylation aim to reduce the environmental impact by using catalytic amounts of strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or solid acid catalysts, which can often be recovered and reused. sioc-journal.cnresearchgate.net Studies on the acylation of fluorobenzene have shown that composite catalysts, such as a combination of TfOH and rare earth triflates (Re(OTf)₃), can enhance catalytic activity and selectivity under solvent-free conditions. sioc-journal.cnresearchgate.netepa.gov

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

| Catalyst System | Acylating Agent | Aromatic Substrate | Key Features |

| AlCl₃ (stoichiometric) | Acyl Chloride | Fluorobenzene | Traditional method; generates significant waste; regioselectivity issues for meta-product. nih.gov |

| TfOH / Re(OTf)₃ (catalytic) | Benzoyl Chloride | Fluorobenzene | Solvent-free conditions; high para-selectivity; catalyst can be recycled. sioc-journal.cnresearchgate.net |

| Hexafluoroisopropanol (HFIP) | Acyl Chloride | Activated Arenes | Promotes reaction via strong hydrogen bonding; metal-free; mild conditions. orgsyn.org |

Achieving regioselective halogenation at the terminal (C5) position of the pentane chain of a precursor like 1-(3-fluorophenyl)pentan-1-one (B7870794) presents a significant challenge. Direct free-radical halogenation of alkanes typically produces a mixture of constitutional isomers, as the reactivity of primary, secondary, and tertiary C-H bonds does not differ enough to allow for high selectivity on a simple alkyl chain. wikipedia.org

A more controlled and strategic approach involves the functionalization of a precursor molecule. One such strategy is to start with a precursor containing a functional group at the terminal position that can be readily converted to a chloride. For instance, the synthesis could begin with 1-(3-fluorophenyl)pentan-5-ol. The terminal hydroxyl group can then be converted to a chloro group using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Another innovative method involves the silver-catalyzed ring-opening chlorination of cycloalkanols. nih.gov In this approach, a precursor like 1-(3-fluorophenyl)cyclopentanol could undergo a regioselective ring-opening and chlorination to yield the desired this compound. This method offers high regioselectivity for concurrent C-C bond cleavage and C-Cl bond formation under mild conditions. nih.gov

The synthesis of this compound can also be approached by first preparing a key precursor, 5-chloropentanoic acid, which is then converted to its acyl chloride for the Friedel-Crafts reaction. A method for producing 5-chloropentanoic acid involves the oxidation of cyclopentanone (B42830) with hydrogen peroxide, followed by treatment with copper(II) chloride. google.com This process avoids the use of more aggressive reagents and can be performed at room temperature. google.com

Synthetic Scheme via Precursor Derivatization:

Oxidation: Cyclopentanone is oxidized using H₂O₂ to form an intermediate hydroperoxide.

Chlorination/Ring-Opening: The reaction mass is treated with an aqueous solution of CuCl₂. This step facilitates the ring-opening and incorporation of chlorine to yield 5-chloropentanoic acid. google.com

Acyl Chloride Formation: The resulting 5-chloropentanoic acid is treated with a chlorinating agent like thionyl chloride (SOCl₂) to form 5-chlorovaleryl chloride.

Friedel-Crafts Acylation: The 5-chlorovaleryl chloride is then reacted with a suitable aromatic precursor, such as 1,3-difluorobenzene, under Friedel-Crafts conditions to yield the final product.

This multi-step approach allows for greater control over the final structure by building the two key components (the acyl chloride and the aromatic ring) separately before combining them.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives allows for the exploration of structure-activity relationships in various applications. Modifications can be made to either the halogenated alkyl side chain or the fluorophenyl ring.

The terminal chloro group on the pentane chain serves as a versatile handle for further chemical transformations. As a primary alkyl halide, it is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide array of functional groups. wikipedia.org

A common modification is halogen exchange via the Finkelstein reaction. wikipedia.org Treating this compound with sodium iodide (NaI) in acetone (B3395972) can efficiently produce the corresponding iodo-analogue, 5-Iodo-1-(3-fluorophenyl)-1-oxopentane. Similarly, reaction with sodium bromide would yield the bromo-derivative.

Other nucleophiles can also be employed to create a diverse set of derivatives. For example, reaction with sodium azide (B81097) (NaN₃) would yield 5-azido-1-(3-fluorophenyl)-1-oxopentane, while reaction with sodium cyanide (NaCN) would produce the corresponding nitrile, extending the carbon chain by one.

Table 2: Examples of Derivatives via Nucleophilic Substitution

| Reagent | Resulting Functional Group | Product Name |

| Sodium Iodide (NaI) | Iodo (-I) | 5-Iodo-1-(3-fluorophenyl)-1-oxopentane |

| Sodium Bromide (NaBr) | Bromo (-Br) | 5-Bromo-1-(3-fluorophenyl)-1-oxopentane |

| Sodium Azide (NaN₃) | Azido (-N₃) | 5-Azido-1-(3-fluorophenyl)-1-oxopentane |

| Sodium Cyanide (NaCN) | Cyano (-CN) | 6-(3-Fluorophenyl)-6-oxohexanenitrile |

| Sodium Thiocyanate (NaSCN) | Thiocyanato (-SCN) | 5-Thiocyanato-1-(3-fluorophenyl)-1-oxopentane |

The aromatic fluorophenyl ring can also be modified to generate a range of analogues. Further electrophilic aromatic substitution reactions can be performed on the this compound core. The directing effects of the existing substituents must be considered. The acyl group (-COC₄H₈Cl) is a deactivating, meta-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The combined effect of these two groups will direct incoming electrophiles to specific positions on the ring, primarily ortho to the fluorine and meta to the acyl group (position 4), and to a lesser extent, ortho to the fluorine and meta to the acyl group (position 6).

For more complex modifications, modern cross-coupling reactions could be employed if starting with a differently substituted aromatic ring. For example, if the synthesis began with a bromo-fluorobenzene derivative, the bromine atom could be used as a handle for palladium-catalyzed reactions like the Suzuki coupling (to form C-C bonds with boronic acids) or the Buchwald-Hartwig amination (to form C-N bonds with amines). nih.gov This would allow for the introduction of a wide variety of aryl, alkyl, or amino substituents onto the aromatic ring, leading to a diverse library of derivatives.

Derivatization of the Ketone Functional Group

The ketone moiety in this compound is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Reduction of the Ketone: The carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to a Secondary Alcohol: This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose, converting the ketone to 1-(3-fluorophenyl)-5-chloropentan-1-ol.

Deoxygenation to a Methylene Group: Complete reduction of the ketone to an alkane, yielding 1-chloro-5-(3-fluorophenyl)pentane, can be accomplished through methods like the Clemmensen or Wolff-Kishner reductions. The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. wikipedia.orgbyjus.commasterorganicchemistry.com The Wolff-Kishner reduction, on the other hand, employs hydrazine (B178648) and a strong base at high temperatures and is suitable for substrates that are sensitive to acidic conditions. youtube.comwikipedia.org

| Reduction Type | Reagents and Conditions | Product |

| Alcohol Formation | Sodium Borohydride (NaBH₄) in methanol/ethanol | 1-(3-fluorophenyl)-5-chloropentan-1-ol |

| Alcohol Formation | Lithium Aluminum Hydride (LiAlH₄) in diethyl ether/THF followed by aqueous workup | 1-(3-fluorophenyl)-5-chloropentan-1-ol |

| Deoxygenation (Clemmensen) | Zinc Amalgam (Zn(Hg)), concentrated Hydrochloric Acid (HCl), heat | 1-chloro-5-(3-fluorophenyl)pentane |

| Deoxygenation (Wolff-Kishner) | Hydrazine (N₂H₄), Potassium Hydroxide (KOH), high-boiling solvent (e.g., ethylene (B1197577) glycol), heat | 1-chloro-5-(3-fluorophenyl)pentane |

Conversion to an Alkene (Wittig Reaction): The Wittig reaction provides a reliable method for converting ketones into alkenes with a defined location of the double bond. wikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphorus ylide (a Wittig reagent). For this compound, reaction with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-(1-(3-fluorophenyl)pent-1-en-5-yl)chloroethane. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

| Wittig Reagent | Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-chloro-5-(3-fluorophenyl)pent-4-ene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-chloro-5-(3-fluorophenyl)hex-4-ene |

Reductive Amination: The ketone can be converted into an amine through reductive amination. wikipedia.orgmasterorganicchemistry.comfrontiersin.orgmdma.ch This process involves the initial formation of an imine by reaction with a primary or secondary amine, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

| Amine | Reducing Agent | Product |

| Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | 1-(3-fluorophenyl)-5-chloropentan-1-amine |

| Methylamine (CH₃NH₂) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 5-chloro-N-methyl-1-(3-fluorophenyl)pentan-1-amine |

Elucidation of Reaction Mechanisms in the Synthesis of the Compound and its Analogues

The most probable synthetic route to this compound is the Friedel-Crafts acylation of fluorobenzene with 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction is a cornerstone of aromatic chemistry for the formation of aryl ketones. beilstein-journals.orgsemanticscholar.orgresearchgate.net

The mechanism of the Friedel-Crafts acylation proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst, typically AlCl₃, coordinates to the chlorine atom of the acyl chloride (5-chlorovaleryl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. The positive charge is delocalized between the carbonyl carbon and oxygen atoms.

Electrophilic Aromatic Substitution: The electron-rich fluorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atom on the benzene ring is an ortho-, para- director, meaning it directs incoming electrophiles to the positions ortho and para to itself. However, due to steric hindrance from the fluorine atom, the para-substituted product is often favored. In the case of 3-fluorophenyl, the substitution will be directed by the fluorine atom.

Deprotonation and Regeneration of the Aromatic System: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in acylation reactions, the catalyst often forms a complex with the product ketone and is used in stoichiometric amounts.

Work-up: An aqueous work-up is typically required to decompose the catalyst-ketone complex and isolate the final product, this compound.

The choice of catalyst and reaction conditions can influence the yield and regioselectivity of the reaction. While AlCl₃ is common, other Lewis acids such as FeCl₃ or solid acid catalysts can also be employed. researchgate.netepa.gov Solvent-free conditions have also been explored for Friedel-Crafts acylations of fluorobenzene. epa.govresearchgate.net

Chemical Reactivity and Mechanistic Studies

Reactivity of the Carbonyl Group: Electrophilic and Nucleophilic Processes

The carbonyl group is a primary site of reactivity in 5-Chloro-1-(3-fluorophenyl)-1-oxopentane. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base.

Nucleophilic Addition: A fundamental reaction of the carbonyl group is nucleophilic addition. Various nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. For instance, reduction with hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol, 5-chloro-1-(3-fluorophenyl)pentan-1-ol. Grignard reagents or organolithium compounds can also add to the carbonyl group, leading to the formation of tertiary alcohols and the extension of the carbon skeleton.

Electrophilic Interactions: The carbonyl oxygen can be protonated under acidic conditions, which enhances the electrophilicity of the carbonyl carbon, thereby activating the molecule for attack by weaker nucleophiles.

| Reaction Type | Reagent Example | Product Type |

| Nucleophilic Addition (Reduction) | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Nucleophilic Addition (Grignard) | Methylmagnesium Bromide (CH3MgBr) | Tertiary Alcohol |

| Acid Catalysis | H+ | Activated Carbonyl |

Reactivity of the Chloroalkyl Moiety: Substitution and Elimination Reactions

The chloroalkyl chain provides another reactive site, primarily for nucleophilic substitution and elimination reactions. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles.

Nucleophilic Substitution (SN2): The primary carbon bearing the chlorine atom is amenable to SN2 reactions. Strong nucleophiles can displace the chloride ion in a single concerted step. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene. This reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the chlorine, with the simultaneous departure of the chloride ion.

The competition between substitution and elimination is influenced by the nature of the nucleophile/base and the reaction conditions.

| Reaction Type | Reagent Example | Product Type |

| SN2 Substitution | Sodium Cyanide (NaCN) | Nitrile |

| E2 Elimination | Potassium tert-butoxide (t-BuOK) | Alkene |

Transformations on the Fluorophenyl Ring: Aromatic Reactivity

The 3-fluorophenyl ring is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing inductive effect of the fluorine atom and the deactivating nature of the acyl group. However, the fluorine atom is a weak deactivator and directs incoming electrophiles to the ortho and para positions relative to itself. The acyl group is a meta-director. The interplay of these directing effects will govern the regioselectivity of any substitution on the aromatic ring.

Further transformations on the fluorophenyl ring are challenging but can be achieved under specific conditions, such as nucleophilic aromatic substitution if additional activating groups are present, or through metal-catalyzed cross-coupling reactions.

Investigation of Cycloaddition Reactions and Other Complex Mechanistic Pathways

While less common for this specific substrate, the potential for cycloaddition reactions exists. For instance, the carbonyl group could theoretically participate in [n+2] cycloadditions with suitable partners, although this is not a typical reaction pathway for simple ketones. More complex mechanistic pathways could involve intramolecular reactions, such as cyclization, where the chloroalkyl chain interacts with another part of the molecule, potentially the carbonyl group or the aromatic ring, under appropriate conditions to form cyclic structures.

Computational and Theoretical Analysis of Reaction Mechanisms

Computational chemistry provides valuable insights into the reaction mechanisms of this compound, helping to elucidate transition states and reaction pathways that may be difficult to study experimentally.

Transition state theory can be applied to model the kinetics of the various reactions this molecule can undergo. By calculating the potential energy surface for a given reaction, the structure and energy of the transition state can be determined. This allows for the prediction of reaction rates and the understanding of the factors that control the activation energy. For example, a computational analysis of the SN2 reaction at the chloroalkyl moiety would involve mapping the energy changes as the nucleophile approaches and the chloride ion departs, identifying the highest energy point along the reaction coordinate, which corresponds to the transition state.

Molecular Electron Density Theory (MEDT) offers a framework to understand the reactivity based on the electron density distribution. An analysis of the conceptual DFT-based reactivity indices, such as the electrophilicity and nucleophilicity indices, can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, MEDT would predict the carbonyl carbon to be a significant electrophilic site and the carbonyl oxygen and the aromatic ring to have nucleophilic character. This theoretical approach can rationalize the observed regioselectivity and reactivity patterns in its chemical transformations.

Regioselectivity and Stereoselectivity in Chemical Transformations

The chemical behavior of this compound in reactions is dictated by the interplay of its functional groups: the ketone, the fluorinated aromatic ring, and the terminal chloroalkane chain. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity, particularly concerning regioselectivity and stereoselectivity, can be inferred from established principles of organic chemistry and studies on analogous compounds.

The presence of a fluorine atom at the meta-position of the phenyl ring and the chloro-substituted pentanoyl chain introduces specific electronic and steric factors that influence the outcome of chemical transformations.

Regioselectivity in Electrophilic Aromatic Substitution:

In the context of the synthesis of this compound via a Friedel-Crafts acylation, the regioselectivity is a critical consideration. The fluorine atom is a deactivating but ortho-, para-directing group due to the competing inductive electron-withdrawal and resonance electron-donation effects. The acyl group is a deactivating, meta-directing group. Therefore, in a reaction between 1-fluorobenzene and 5-chloropentanoyl chloride, the acylation is directed to the positions ortho and para to the fluorine atom. The formation of the 1-(3-fluorophenyl) isomer suggests that either a different synthetic route was employed or that specific reaction conditions favored the meta-acylation, which is generally disfavored.

Conversely, if this compound were to undergo further electrophilic aromatic substitution, the directing effects of both the fluorine atom and the acyl group would need to be considered. The acyl group strongly directs incoming electrophiles to the meta position relative to itself (positions 3' and 5' relative to the carbonyl group), while the fluorine atom directs to its ortho and para positions (positions 2', 4', and 6'). The combined effect would likely lead to a complex mixture of products, with substitution at the 4' and 6' positions being plausible, influenced by steric hindrance and the relative activating/deactivating strengths of the substituents.

Regioselectivity in Enolate Formation and Subsequent Reactions:

The ketone functionality allows for the formation of an enolate under basic conditions. The regioselectivity of this process is not a factor for this compound as it is a linear ketone with only one possible enolizable α-carbon. However, in subsequent reactions of the enolate, such as alkylation or aldol (B89426) condensation, the regioselectivity of the electrophilic attack on the enolate is pertinent.

Intramolecular Cyclization:

A significant transformation for this molecule is intramolecular cyclization. The presence of a nucleophilic enolate and an electrophilic terminal carbon (due to the chlorine leaving group) within the same molecule allows for an intramolecular SN2 reaction. This would lead to the formation of a cyclic ketone. The regioselectivity of this cyclization is predetermined by the chain length, resulting in the formation of a five-membered ring, specifically a 2-(3-fluorobenzoyl)cyclopentanone.

Stereoselectivity in Carbonyl Reduction:

The reduction of the ketone group in this compound to a secondary alcohol introduces a stereocenter. The stereoselectivity of this reduction can be influenced by the nature of the reducing agent and the steric and electronic properties of the substrate. While the fluorine atom is relatively small, its electronic influence could subtly affect the trajectory of the hydride attack.

The use of chiral reducing agents or catalysts can induce high levels of stereoselectivity, leading to the preferential formation of one enantiomer of the resulting alcohol. For instance, enzymatic reductions using ketoreductases have been shown to be highly effective in the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters. alaska.edu This suggests that similar enzymatic or chemo-catalytic methods could be applied to achieve high enantiomeric excess in the reduction of this compound.

The table below illustrates hypothetical outcomes for the stereoselective reduction of the ketone, based on common reducing agents and catalytic systems known to exhibit stereocontrol in the reduction of similar ketones.

| Reducing System | Major Enantiomer | Enantiomeric Excess (ee %) | Plausible Rationale |

|---|---|---|---|

| NaBH4 in Methanol | Racemic mixture | ~0% | Achiral reagent, minimal facial selectivity. |

| (R)-CBS Catalyst with BH3 | (R)-alcohol | >95% | Well-established chiral catalyst for asymmetric ketone reduction. |

| (S)-CBS Catalyst with BH3 | (S)-alcohol | >95% | Enantiomeric catalyst yields the opposite enantiomer of the product. |

| Ketoreductase (KRED) Enzyme | (R)- or (S)-alcohol | >99% | Enzymatic catalysis offers high stereospecificity, dependent on the specific enzyme used. |

Stereoselectivity in Enolate Reactions:

If a chiral center were to be introduced at the α-position to the carbonyl group, subsequent reactions could exhibit diastereoselectivity. The formation of a new stereocenter would be influenced by the existing stereochemistry, with steric and electronic factors dictating the preferred direction of attack of the incoming electrophile.

The table below summarizes the potential regioselective and stereoselective transformations of this compound.

| Transformation | Type of Selectivity | Controlling Factors | Likely Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Regioselectivity | Directing effects of F and acyl groups | Substitution at positions 4' and 6' relative to the fluorine. |

| Intramolecular Cyclization | Regioselectivity | Chain length | Formation of a 2-(3-fluorobenzoyl)cyclopentanone. |

| Carbonyl Reduction | Stereoselectivity | Chirality of reducing agent/catalyst | High enantiomeric excess with appropriate chiral systems. |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework. For 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques, would be essential for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 3-fluorophenyl ring would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The fluorine atom would cause additional splitting (coupling) of the adjacent aromatic proton signals. The protons of the pentanone chain would appear more upfield. The methylene (B1212753) group adjacent to the carbonyl (C2) would likely be a triplet around 3.0 ppm, while the methylene group attached to the chlorine atom (C5) would be a triplet further downfield due to the electronegativity of chlorine. The remaining two methylene groups (C3 and C4) would appear as a multiplet.

¹³C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would show multiple signals, with their chemical shifts influenced by the fluorine substituent. The carbon bonded to fluorine would exhibit a large coupling constant (¹JCF). The aliphatic carbons of the pentane (B18724) chain would appear in the upfield region of the spectrum.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the aliphatic chain and the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, definitively connecting the carbonyl group to both the aromatic ring and the aliphatic chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive as experimental data is not publicly available.)

| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~195-200 |

| Aromatic CHs | ~7.2-7.8 (multiplets) | ~115-140 |

| Aromatic C-F | - | ~160-165 (large ¹JCF) |

| CH₂ (next to C=O) | ~3.0 (triplet) | ~35-40 |

| CH₂ (middle) | ~1.8-2.0 (multiplet) | ~20-30 |

| CH₂ (middle) | ~1.8-2.0 (multiplet) | ~25-35 |

| CH₂-Cl | ~3.6 (triplet) | ~40-45 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, expected around 1680-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹). The C-F stretch of the fluorophenyl group would likely appear in the 1100-1250 cm⁻¹ region, and the C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds, such as the C-C bonds of the aromatic ring, would give rise to strong signals, which are often weak in the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would be capable of confirming the elemental formula.

For this compound (C₁₁H₁₂ClFO), the exact mass would be calculated. The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would likely involve cleavage adjacent to the carbonyl group (alpha-cleavage), leading to fragments corresponding to the benzoyl cation and loss of the chlorobutyl chain.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) within the compound. For a pure sample of this compound with the formula C₁₁H₁₂ClFO, the theoretical elemental composition would be calculated. Experimental results from combustion analysis that closely match these theoretical values would serve as strong evidence for the compound's purity and elemental formula.

Table 2: Theoretical Elemental Composition of C₁₁H₁₂ClFO (Note: This table is theoretical as experimental data is not publicly available.)

| Element | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 61.54% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.63% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.51% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 8.85% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.45% |

| Total | - | - | 214.667 | 100.00% |

X-ray Crystallography for Solid-State Structural Determination

Should this compound, or a suitable derivative, be obtained as a single crystal of sufficient quality, X-ray crystallography could provide an unambiguous three-dimensional model of the molecule in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. Such an analysis would definitively establish the conformation of the pentyl chain and the relative orientation of the 3-fluorophenyl group. Currently, no crystallographic data for this specific compound is available in the public domain.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Fundamental Principles and Methodologies in SAR Elucidation

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.org The core principle is that the activity of a compound is directly dependent on its three-dimensional structure, including its shape, size, electronic properties, and the presence of specific functional groups. numberanalytics.com SAR analysis allows medicinal chemists to identify the key chemical features, or pharmacophores, responsible for a molecule's desired biological effect. numberanalytics.com By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can optimize potency, selectivity, and pharmacokinetic properties. numberanalytics.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) refines this approach by building mathematical models to quantify the link between chemical structure and biological activity. wikipedia.orgnih.gov QSAR models use statistical methods to correlate molecular descriptors—numerical representations of a molecule's physicochemical properties—with a measured biological endpoint (e.g., IC50, EC50). nih.govneovarsity.org The ultimate goal of QSAR is to create predictive models that can estimate the activity of novel, unsynthesized compounds, thereby prioritizing experimental efforts and accelerating the drug discovery process. nih.govspringernature.comnih.gov The general workflow for developing a QSAR model involves curating a dataset, calculating molecular descriptors, selecting relevant features, building a predictive model, and validating its performance. neovarsity.org

Impact of Fluorine Substitution on Biological and Chemical Activity Profiles

The introduction of fluorine into a molecule is a common strategy in drug design to modulate its properties. nih.gov The fluorine atom on the phenyl ring of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane is expected to have a significant impact on its biological and chemical activity. Due to its high electronegativity and small atomic radius, fluorine can profoundly alter a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity. researchgate.netresearchgate.net

Key effects of fluorine substitution include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. researchgate.net Placing a fluorine atom at a potential site of metabolic oxidation (like the phenyl ring) can block cytochrome P450-mediated metabolism, thereby increasing the compound's half-life and bioavailability. researchgate.netnih.gov

Binding Affinity : Fluorine can enhance binding to a biological target through various interactions, including hydrogen bonds (as a weak acceptor) and favorable electrostatic interactions with the protein. Its high electronegativity can alter the acidity of nearby protons, influencing interactions with the target. researchgate.net

Lipophilicity and Permeability : Fluorine substitution generally increases a molecule's lipophilicity (hydrophobicity). mdpi.com This can improve its ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing its distribution and efficacy. researchgate.net

The strategic placement of fluorine, as seen in the meta-position of the phenyl ring in the target compound, is a deliberate design choice aimed at optimizing these pharmacokinetic and pharmacodynamic properties.

Role of the Pentane (B18724) Chain and Chloro Group in Modulating Activity and Selectivity

Pentane Chain: The five-carbon chain acts as a flexible linker connecting the aromatic fluorophenyl head to the terminal chloro group. Its role is multifaceted:

Conformational Flexibility: The chain's flexibility allows the molecule to adopt various conformations, enabling an optimal fit within a receptor's binding site. The length of this chain is often critical; shortening or lengthening it can drastically alter binding affinity and activity.

Spacing: It provides optimal spacing between the phenyl ring and the terminal chloro atom, which may be necessary for simultaneous interaction with different regions of a binding site.

Chloro Group: The terminal chlorine atom also plays a crucial role. Halogens like chlorine are common in pharmaceuticals and can influence activity through several mechanisms: nih.gov

Steric and Electronic Effects: As a relatively large and electronegative atom, chlorine can influence the molecule's shape and electronic properties. This can be critical for achieving selectivity for a specific target over others. nih.govmdpi.com

Metabolic Handle: While sometimes used to block metabolism, a terminal alkyl halide can also serve as a site for metabolic reactions, although this is generally less favorable than C-H oxidation.

Numerous studies on other chemical series have demonstrated that 3-chloro monocyclic β-lactams, for example, possess powerful biological activities, highlighting the importance of the chloro substitution in modulating biological function. mdpi.comnih.gov

Computational Approaches to QSAR Modeling and Prediction

QSAR modeling employs a variety of computational techniques to build predictive models. nih.gov These approaches can be broadly categorized into statistical methods and machine learning algorithms, both of which rely on molecular descriptors to represent the chemical structures numerically. researchgate.net

Statistical methods are foundational to QSAR. They aim to find a linear relationship between molecular descriptors and biological activity.

Multiple Linear Regression (MLR): MLR is one of the most common and straightforward QSAR methods. nih.gov It generates a simple, interpretable linear equation that relates a dependent variable (biological activity) to a set of independent variables (molecular descriptors). slideshare.netscielo.br The primary advantage of MLR is the clarity of the resulting model, which can directly indicate the relative importance of each descriptor. nih.gov

Principal Component Analysis (PCA): When dealing with a large number of molecular descriptors, many of them can be inter-correlated. PCA is an exploratory data analysis technique used to reduce the dimensionality of the data. researchgate.net It transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which capture the most significant variance in the data. scielo.br This helps in visualizing data trends and can be used as a precursor to regression analysis to avoid issues with multicollinearity. researchgate.net

Machine learning (ML) has become increasingly powerful in QSAR, particularly for modeling complex, non-linear relationships that traditional statistical methods cannot capture. dromicslabs.com

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure of the human brain. researchgate.net They are highly effective at identifying complex and non-linear patterns in data. researchgate.netneuraldesigner.com In QSAR, ANNs can build robust predictive models by learning the intricate relationships between a wide array of molecular descriptors and biological activity. researchgate.net Deep neural networks, a more advanced form of ANNs, have shown great promise in developing highly accurate QSAR models for drug discovery. springernature.comnih.gov

The table below compares the advantages and disadvantages of common machine learning algorithms used in QSAR modeling.

| Algorithm | Advantages | Disadvantages |

| Support Vector Machines (SVM) | Effective in high-dimensional spaces; Memory efficient. | Prone to overfitting if the number of features is much greater than the number of samples; "Black-box" approach lacks easy interpretability. researchgate.net |

| Artificial Neural Networks (ANN) | Can model complex non-linear relationships; High predictive accuracy. | Requires large datasets for training; Prone to overfitting; "Black-box" nature makes interpretation difficult. researchgate.netresearchgate.net |

| Random Forest (RF) | Handles large datasets with high dimensionality; Reduces overfitting; Provides feature importance. | Can be slow to train on very large datasets; Models can be complex and less interpretable than linear models. |

This table is interactive and provides a summary of common machine learning tools in QSAR.

Molecular descriptors are the numerical values that encode chemical information and form the basis of any QSAR model. protoqsar.comyoutube.com They are categorized based on the dimensionality of the molecular representation they are derived from.

Physicochemical Descriptors: These describe fundamental properties like lipophilicity (LogP), molar refractivity (MR), and electronic effects. They are often derived from empirical measurements or calculations and are crucial for modeling absorption, distribution, metabolism, and excretion (ADME) properties. youtube.com

Topological (2D) Descriptors: These are calculated from the 2D graph representation of a molecule, considering only the connectivity of atoms. nih.gov Examples include molecular weight, counts of atoms and bonds, and various connectivity indices (e.g., Wiener index). nih.gov They are computationally inexpensive and effective for capturing information about molecular size, shape, and branching. nih.gov

3D Conformational Descriptors: These descriptors are derived from the 3D coordinates of a molecule and thus depend on its conformation. drugdesign.org They capture information about the molecule's volume, surface area, and the spatial arrangement of atoms. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) use 3D descriptors to compare the steric and electrostatic fields of a series of molecules to their biological activities. drugdesign.org

The table below lists examples of molecular descriptors relevant for analyzing a compound like this compound.

| Descriptor Class | Example Descriptor | Information Encoded |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |

| Physicochemical | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological (2D) | Molecular Weight (MW) | Size of the molecule |

| Topological (2D) | Number of Rotatable Bonds | Molecular flexibility |

| 3D Conformational | Solvent Accessible Surface Area (SASA) | Area of the molecule exposed to solvent |

| 3D Conformational | Molecular Volume | The 3D space occupied by the molecule |

This table is interactive and details various molecular descriptors used in QSAR studies.

Pharmacophore Modeling and Lead Optimization Strategies

Following an extensive review of publicly available scientific literature and chemical databases, it has been determined that there are currently no specific pharmacophore models or lead optimization strategies published for the chemical compound this compound.

Pharmacophore modeling is a crucial step in modern drug discovery, involving the identification of the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. Similarly, lead optimization is the iterative process of modifying the chemical structure of a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties.

The absence of such studies for this compound indicates that this compound has likely not been the subject of significant investigation as a lead compound in a drug discovery program. Therefore, no detailed research findings or corresponding data tables on its pharmacophore modeling or lead optimization can be provided at this time.

Further research would be required to first identify a biological target for this compound and to generate a series of analogous compounds with corresponding biological activity data. Such data would be the prerequisite for developing any meaningful pharmacophore models and for initiating lead optimization efforts.

Computational and Theoretical Chemistry of 5 Chloro 1 3 Fluorophenyl 1 Oxopentane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the fundamental electronic properties and predicting the reactivity of a molecule. However, specific studies applying these methods to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane have not been identified.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. An extensive search for research applying DFT methods to analyze this compound did not yield any specific studies. Consequently, data regarding its optimized geometry, electronic properties, and reactivity parameters derived from DFT calculations are not available.

Hartree-Fock and Post-Hartree-Fock Methods

Hartree-Fock (HF) and post-HF methods are alternative ab initio approaches for solving the electronic Schrödinger equation. No published research was found that employs these methods to study the electronic structure or properties of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energies of these frontier orbitals and the resulting HOMO-LUMO gap for this compound have not been reported in the scientific literature. Such data would provide insights into its kinetic stability and susceptibility to electrophilic or nucleophilic attack.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential map is a valuable tool for visualizing the charge distribution of a molecule and identifying sites prone to electrostatic interactions. A specific electrostatic potential map and detailed charge distribution analysis for this compound are not available in published studies.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis helps in understanding the different spatial arrangements of a molecule and their relative energies. The exploration of the potential energy surface of this compound, which would reveal its stable conformers and the energy barriers between them, has not been documented.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics simulations are computational techniques used to study the motion and interactions of atoms and molecules over time. These methods are particularly useful for analyzing the conformational dynamics and intermolecular interactions of larger systems. A search for studies employing these simulation techniques specifically on this compound yielded no results. Therefore, information on its dynamic behavior and interaction patterns from such simulations is currently unavailable.

Force Field Development and Validation

The accuracy of molecular simulations heavily relies on the underlying force field, which is a set of parameters describing the potential energy of a system of atoms. For a novel or less-studied molecule like this compound, a specific and well-validated force field is crucial for obtaining meaningful simulation results.

Force Field Parameterization:

The development of a force field for this compound would involve a multi-step process. Initially, parameters for bond lengths, bond angles, and dihedral angles involving the unique chemical moieties of the molecule (the fluorophenyl group, the pentanone chain, and the terminal chlorine) would be derived. This is often accomplished using quantum mechanical (QM) calculations, such as density functional theory (DFT), to obtain the molecule's optimized geometry and vibrational frequencies. unipi.it

A significant challenge in parameterizing halogenated organic compounds is accurately representing non-covalent interactions, particularly halogen bonding. nih.govresearchgate.net Standard force fields often use a simple point-charge model which can fail to capture the anisotropic charge distribution around the chlorine atom (the "sigma-hole"). nih.govresearchgate.net To address this, more advanced models that incorporate a positively charged virtual particle attached to the halogen atom can be employed to better reproduce the directionality and strength of halogen bonds. nih.govresearchgate.net

Non-bonded interactions are typically modeled using Lennard-Jones potentials and atomic partial charges. The partial charges for each atom in this compound would be calculated to fit the electrostatic potential derived from QM calculations.

Illustrative Force Field Parameters for the Halogen Moiety:

| Parameter Type | Atom(s) Involved | Value (Illustrative) | Description |

| Bond Stretching | C-Cl | k = 250 kcal/mol/Ų; r₀ = 1.78 Å | Force constant and equilibrium bond length for the carbon-chlorine bond. |

| Angle Bending | C-C-Cl | k = 50 kcal/mol/rad²; θ₀ = 110.0° | Force constant and equilibrium angle for the carbon-carbon-chlorine angle. |

| Dihedral | C-C-C-Cl | V₁=0.15, V₂=0.0, V₃=0.20 kcal/mol | Torsional parameters governing rotation around the carbon-carbon bond adjacent to the chlorine. |

| Non-bonded (Lennard-Jones) | Cl | ε = 0.25 kcal/mol; σ = 3.5 Å | Lennard-Jones well depth and collision diameter for the chlorine atom. |

| Partial Charge | Cl | -0.15 e | Atomic partial charge on the chlorine atom. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of parameters that would be developed.

Validation:

Once parameterized, the force field must be validated. This involves running molecular dynamics (MD) simulations and comparing the calculated bulk properties against experimental data, if available. For this compound, properties such as density, heat of vaporization, and solvation free energy in various solvents would be simulated and compared to known values for similar compounds. nih.gov Further validation could involve comparing simulated conformational preferences with those predicted by higher-level QM calculations. researchgate.net

Simulation of Conformational Dynamics and Stability

The flexible pentane (B18724) chain of this compound allows it to adopt a multitude of conformations. Understanding the relative stability and the dynamics of interconversion between these conformations is crucial for predicting its chemical behavior and biological activity. libretexts.orgunicamp.br

Molecular dynamics simulations using the newly developed force field would be the primary tool to explore the conformational landscape. These simulations would track the atomic positions over time, providing a trajectory of the molecule's motion.

Analysis of this trajectory would reveal the most populated conformational states. The stability of these conformers is determined by a combination of factors including torsional strain in the alkyl chain, steric hindrance between bulky groups, and intramolecular interactions such as dipole-dipole interactions between the carbonyl group and the halogenated ring. libretexts.org The presence of the flexible alkyl chain can lead to a significant entropic contribution to the free energy of the molecule. nih.gov

Illustrative Conformational Analysis Results:

| Conformer | Dihedral Angle (C₂-C₃-C₄-C₅) | Relative Energy (kcal/mol) | Population (%) |

| Anti (Stretched) | ~180° | 0.0 | 65 |

| Gauche (+) | ~60° | 0.8 | 17 |

| Gauche (-) | ~-60° | 0.8 | 17 |

| Eclipsed | ~0° | 5.0 | <1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected outcomes of a conformational analysis.

The results would likely show that the extended, or anti, conformation of the pentane chain is the most stable due to minimized steric clashes. unicamp.br However, gauche conformations would also be significantly populated at room temperature, and the molecule would be in constant flux between these states.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. frontiersin.org Given that many fluorophenyl ketones exhibit biological activity, for instance as kinase inhibitors, molecular docking could be employed to hypothesize potential protein targets for this compound. mdpi.comnih.govbohrium.com

The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity for different poses. The scoring function typically accounts for electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty upon binding.

For this compound, the fluorophenyl ring could engage in hydrophobic interactions or halogen bonding with the protein backbone or side chains. The carbonyl oxygen is a potential hydrogen bond acceptor. The flexibility of the pentyl chain allows the ligand to adapt its conformation to fit the shape of the binding pocket.

Illustrative Molecular Docking Results with a Hypothetical Kinase:

| Docking Pose | Binding Energy (kcal/mol) | Key Interactions |

| 1 | -8.5 | Hydrogen bond between carbonyl oxygen and backbone NH of Val85; Halogen bond between chlorine and backbone carbonyl of Leu130; Hydrophobic interaction of fluorophenyl ring with Phe150. |

| 2 | -7.9 | Hydrogen bond between carbonyl oxygen and side chain of Lys30; Hydrophobic interaction of pentyl chain with Ala45 and Ile145. |

| 3 | -7.2 | Pi-stacking between fluorophenyl ring and Tyr152. |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of results obtained from a molecular docking study.

Theoretical Predictions of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds. youtube.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using QM methods. libretexts.org This involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted shifts for the aromatic protons would be influenced by the electron-withdrawing effects of the fluorine and carbonyl groups. The protons on the pentyl chain would exhibit characteristic shifts depending on their proximity to the carbonyl group. oregonstate.edu

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. pressbooks.pub For this compound, a strong absorption band corresponding to the C=O stretch of the ketone would be predicted, typically in the range of 1680-1720 cm⁻¹. oregonstate.edulibretexts.org The presence of conjugation with the aromatic ring would likely shift this frequency to the lower end of the range. libretexts.orgpressbooks.pub Other characteristic peaks would include C-H stretches, C-F stretches, and C-Cl stretches.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. The predicted spectrum for this compound would likely show absorptions corresponding to π→π* transitions within the aromatic ring and n→π* transitions of the carbonyl group.

Illustrative Predicted Spectroscopic Data:

| Spectrum Type | Predicted Feature | Wavenumber/Chemical Shift |

| IR | C=O Stretch | 1695 cm⁻¹ |

| ¹³C NMR | C=O Carbon | 198 ppm |

| ¹H NMR | Protons alpha to C=O | 2.9 ppm |

| UV-Vis | π→π* Transition | 254 nm |

Note: The data in this table is hypothetical and for illustrative purposes to showcase the output of theoretical spectroscopic predictions.

Solvation and Intermolecular Interaction Studies

The behavior of this compound in solution is governed by its interactions with the surrounding solvent molecules. numberanalytics.com Solvation studies are essential for understanding its solubility, reactivity, and partitioning between different phases.

Computational methods can model solvation using either explicit or implicit solvent models. readthedocs.io

Explicit solvent models involve simulating the solute molecule along with a large number of individual solvent molecules. This approach is computationally expensive but provides a detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a given dielectric constant. numberanalytics.comyoutube.com These models are computationally more efficient and are well-suited for calculating solvation free energies. acs.org

For this compound, simulations could be performed in a variety of solvents, from nonpolar (e.g., hexane) to polar (e.g., water), to determine its solvation free energy in each. This data would provide insights into its lipophilicity, a key parameter in medicinal chemistry. The interactions of the polar carbonyl and fluorophenyl groups with polar solvents, and the hydrophobic interactions of the pentyl chain with nonpolar solvents, would be key determinants of its solvation properties.

Illustrative Solvation Free Energies:

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Hexane | 1.9 | -2.5 |

| Chloroform | 4.8 | -4.8 |

| Acetone (B3395972) | 20.7 | -6.2 |

| Water | 78.4 | -5.5 |

Note: The data in this table is hypothetical and for illustrative purposes to represent the output of solvation studies.

Biological and Pharmacological Research Applications in Vitro and Mechanistic Focus

In Vitro Evaluation of Specific Biological Activities

There is no available data from in vitro studies on the biological activities of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane.

No studies have been published that investigate the inhibitory effects of this compound on enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), or any specific kinases.

Information regarding the affinity of this compound for any specific biological receptors or its ability to activate them is not present in the current body of scientific literature.

There are no published research findings that identify the cellular targets of this compound or its effects on any cellular pathways.

Elucidation of Molecular Mechanisms of Action (Non-Clinical Studies)

Due to the lack of foundational in vitro data, the molecular mechanisms of action for this compound have not been investigated.

No studies utilizing cell-based models to analyze the pathways affected by this compound have been reported.

There is no research available that characterizes the interaction dynamics between this compound and any protein targets.

Research on Antimicrobial Potency and Mechanisms

There is currently no available data from in vitro studies investigating the antimicrobial potency and mechanisms of this compound against various pathogens.

Investigations into Anti-inflammatory Pathways and Modulation

No research has been published detailing the effects of this compound on inflammatory pathways or its potential modulatory activities in in vitro models.

Anticancer Activity Studies in Cell Lines

Scientific literature lacks any studies on the anticancer activity of this compound in cancer cell lines.

Analysis of Antiproliferative Mechanisms (e.g., apoptosis, cell cycle arrest)

As there are no primary studies on its anticancer activity, there is no information regarding the potential antiproliferative mechanisms of this compound, such as the induction of apoptosis or cell cycle arrest.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Compounds

There is no specific information available in the scientific literature detailing the use of 5-Chloro-1-(3-fluorophenyl)-1-oxopentane as a direct precursor for the synthesis of complex heterocyclic compounds. Heterocyclic chemistry is a vast field, and building blocks containing both electrophilic (ketone) and nucleophilic-substitution-prone (alkyl chloride) centers are valuable. In theory, this compound could undergo intramolecular cyclization reactions after conversion of the ketone or reaction at the chloride, or it could be used in multicomponent reactions to form diverse heterocyclic scaffolds. However, no published examples of such transformations involving this specific compound could be identified.

Building Block for Natural Product Analogues and Designed Scaffolds

The application of this compound as a building block for the synthesis of natural product analogues or specifically designed molecular scaffolds is not described in publicly accessible research. The synthesis of analogues of natural products is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. While fluorinated and chlorinated moieties are often incorporated into such analogues, the direct use of this particular pentanone derivative for this purpose remains unreferenced.

Utility in Divergent Synthesis Strategies for Drug Discovery Research

No documented instances of this compound being employed in divergent synthesis strategies for drug discovery have been found. Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. The bifunctional nature of this compound, with two distinct reactive sites, theoretically makes it a suitable candidate for such strategies. Different reaction pathways could be explored starting from the ketone or the alkyl chloride to generate a variety of molecular frameworks. Nevertheless, the scientific literature does not currently contain reports of its use in this context.

Emerging Research Trends and Future Perspectives

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditional trial-and-error approach to drug discovery. nih.gov These technologies are being harnessed to analyze vast and complex datasets, enabling researchers to identify novel drug targets and design new chemical entities with greater efficiency. nih.govrsc.org For structures related to 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, AI and ML algorithms can be employed to:

Predict Biological Activity: By training on large datasets of known compounds and their biological activities, ML models can predict the potential therapeutic effects of novel derivatives synthesized from this intermediate. nih.gov

Optimize Pharmacokinetic Properties: AI can predict crucial ADME (absorption, distribution, metabolism, and excretion) properties, helping to guide the design of molecules with improved bioavailability and reduced toxicity. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired therapeutic profiles, potentially leading to the discovery of novel drug candidates based on the this compound scaffold. nih.govmdpi.com

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds derived from this intermediate against specific biological targets, significantly accelerating the initial stages of drug discovery. nih.gov

Development of Novel and Sustainable Synthetic Methodologies for Related Structures

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Future research will likely focus on developing more sustainable and efficient methods for synthesizing this compound and its derivatives. Key areas of exploration include:

Catalytic Methods: The use of novel catalysts to improve reaction efficiency, reduce waste, and lower energy consumption.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety.

Biocatalysis: The use of enzymes to perform specific chemical transformations can lead to highly selective and environmentally friendly synthetic routes.

Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water or ionic liquids.

These advancements will not only make the production of related compounds more environmentally friendly but also potentially more cost-effective.

Exploration of New Biological Targets and Therapeutic Areas for Research

While existing research may have focused on specific applications, the structural motifs present in derivatives of this compound could be relevant for a wide range of biological targets. Future research is expected to explore the potential of these compounds in new therapeutic areas. For instance, compounds with similar structural features have shown activity as inhibitors of the WNT/β-catenin pathway, which is implicated in cancer. nih.govmdpi.com

Systematic screening of derivatives against a broad panel of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. This exploration might be guided by computational predictions and a deeper understanding of the structure-activity relationships (SAR) of related compounds. The presence of a halogenated phenyl ring, for example, is a feature found in various bioactive molecules and can influence properties like metabolic stability and binding affinity. nih.govnih.gov

Advanced Computational Methodologies for Predictive Modeling and Design

Beyond the applications of AI and ML, other advanced computational methodologies are poised to play a crucial role in the future of drug design involving intermediates like this compound. These methods include:

Quantum Mechanics (QM): QM calculations can provide highly accurate predictions of molecular properties and reaction mechanisms, aiding in the design of more efficient synthetic routes and the understanding of ligand-receptor interactions at an electronic level.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, providing insights into the binding of ligands to their targets and the conformational changes that occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Advanced QSAR models can establish robust correlations between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent and selective molecules. mdpi.com

By combining these computational approaches, researchers can build highly predictive models that can significantly de-risk and accelerate the drug discovery and development process for novel therapeutics derived from this compound.

Q & A

Q. What synthetic routes are available for 5-Chloro-1-(3-fluorophenyl)-1-oxopentane, and what are their key reaction conditions?

Methodological Answer: The synthesis of halogenated ketones like this compound often employs nucleophilic substitution or Friedel-Crafts acylation. A phase-transfer catalysis (PTC) approach using propargyl bromide and K₂CO₃ in dimethylformamide (DMF) is effective for introducing alkynyl groups, as demonstrated in similar indoline-dione derivatives . Key conditions include:

- Catalyst : Tetrabutylammonium bromide (TBAB) at 0.1 mmol.

- Temperature : Room temperature for 12–24 hours.

- Purification : Column chromatography with ethyl acetate/hexane eluent.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the fluorophenyl ring and ketone position. Coupling constants (e.g., ) help identify meta-fluorine effects .

- X-ray Crystallography : Refine structural data using SHELXL (for small-molecule refinement) and visualize with ORTEP-III for thermal ellipsoid modeling .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ = 244.06).

Q. What safety precautions are recommended given limited toxicity data?

Methodological Answer: While acute toxicity data for this compound are unavailable, structurally similar chlorinated aromatics (e.g., 3-Chlorophenanthrene) require:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (Category 4 acute toxicity per EU-GHS) .

- Waste Management : Segregate halogenated waste for incineration to avoid soil/water contamination .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing halogen exchange side reactions?

Methodological Answer: Halogen exchange (e.g., Cl⁻ displacement by F⁻) can be suppressed by:

- Solvent Choice : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states without nucleophilic interference .

- Catalyst Screening : Test silver(I) or copper(I) salts to sequester halide byproducts.

- Kinetic Monitoring : Track reaction progress via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹).

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

- DFT Calculations : Compare computed H NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data to validate conformational models.

- Dynamic Effects : Account for solvent and temperature dependencies in simulations. For example, DMSO-d₆ increases deshielding of aromatic protons by ~0.3 ppm .

- Cross-Validation : Use multiple software (Gaussian, ORCA) to ensure reproducibility of computational results.

Q. How to assess environmental persistence when degradation data is unavailable?

Methodological Answer: In absence of experimental ecotoxicity data (e.g., half-life, BCF):

- QSAR Modeling : Predict log (octanol-water coefficient) using EPI Suite™ to estimate bioaccumulation potential. For this compound, predicted log ≈ 3.2 suggests moderate mobility in soil .

- Read-Across Analysis : Compare with structurally analogous compounds (e.g., 3-Chlorophenol) showing >60 days in aquatic systems, implying persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.